molecular formula C14H13BrN2OS B2850400 N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 329078-56-0

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No. B2850400
CAS RN: 329078-56-0
M. Wt: 337.24
InChI Key: XMODUOGKYGQEBL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BMS-819881 and belongs to the class of sulfhydryl-containing compounds. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of BMS-819881 involves the inhibition of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. Specifically, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. Additionally, BMS-819881 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMS-819881 have been extensively studied in scientific research. The compound has been shown to reduce the production of prostaglandins, molecules that promote inflammation, and to inhibit the growth of cancer cells. Additionally, BMS-819881 has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of BMS-819881 for lab experiments include its anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, the limitations of BMS-819881 include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the scientific research of BMS-819881. One direction is to investigate the potential of the compound for the treatment of other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential of BMS-819881 for the treatment of other types of cancer. Finally, future research should focus on the optimization of the synthesis process of BMS-819881 to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-bromo-2-methylbenzoyl chloride with sodium pyridine-2-thiolate to form the intermediate product. The intermediate product is then reacted with ethyl chloroacetate to form the final product, BMS-819881. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.

Scientific Research Applications

The anti-inflammatory and anti-tumor properties of BMS-819881 have been extensively studied in scientific research. The compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BMS-819881 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-10-8-11(15)5-6-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODUOGKYGQEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

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